molecular formula C14H8F2N2O B10842974 3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide

Cat. No. B10842974
M. Wt: 258.22 g/mol
InChI Key: PXKKWNKVXLXAEB-UHFFFAOYSA-N
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Description

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of cyano and fluoro substituents on the benzene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-5-fluorobenzoyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides .

Scientific Research Applications

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and fluoro groups play a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide is unique due to the presence of both cyano and fluoro groups on the benzene ring, which impart distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .

properties

Molecular Formula

C14H8F2N2O

Molecular Weight

258.22 g/mol

IUPAC Name

3-cyano-5-fluoro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C14H8F2N2O/c15-11-2-1-3-13(7-11)18-14(19)10-4-9(8-17)5-12(16)6-10/h1-7H,(H,18,19)

InChI Key

PXKKWNKVXLXAEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC(=CC(=C2)C#N)F

Origin of Product

United States

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